KadsuracoccinicacidB

Beschreibung

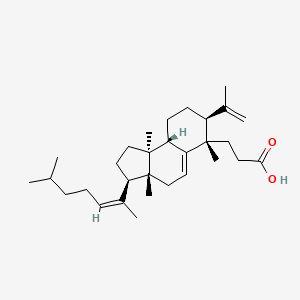

Kadsuracoccinic Acid B is a 3,4-seco-lanostane triterpenoid isolated from the medicinal plant Kadsura coccinea (Lem.) A.C. Sm. (Schisandraceae), traditionally used in Chinese medicine for its anti-inflammatory and antitumor properties . Structurally, it belongs to a unique subclass of lanostane derivatives characterized by a 3,4-seco cleavage (ring-A opening) and a 17(20)-ene functional group, which distinguishes it from other triterpenoids . Its molecular weight is approximately 468.67 g/mol, as inferred from related analogs like Kadsuracoccinic Acid A (468.668 g/mol) . The compound has demonstrated significant cytotoxic activity against colorectal (HCT-15) and oral epithelial (KB-3-1) cancer cell lines, with IC50 values ranging from 17.2 to 25.4 µM .

Eigenschaften

Molekularformel |

C30H48O2 |

|---|---|

Molekulargewicht |

440.7 g/mol |

IUPAC-Name |

3-[(3R,3aR,6S,7S,9aS,9bS)-3a,6,9b-trimethyl-3-[(Z)-6-methylhept-2-en-2-yl]-7-prop-1-en-2-yl-1,2,3,4,7,8,9,9a-octahydrocyclopenta[a]naphthalen-6-yl]propanoic acid |

InChI |

InChI=1S/C30H48O2/c1-20(2)10-9-11-22(5)24-14-18-30(8)26-13-12-23(21(3)4)28(6,17-16-27(31)32)25(26)15-19-29(24,30)7/h11,15,20,23-24,26H,3,9-10,12-14,16-19H2,1-2,4-8H3,(H,31,32)/b22-11-/t23-,24+,26+,28-,29+,30-/m0/s1 |

InChI-Schlüssel |

NUJQBRDVEPPTHP-YZSMEZCWSA-N |

Isomerische SMILES |

CC(C)CC/C=C(/C)\[C@H]1CC[C@@]2([C@@]1(CC=C3[C@H]2CC[C@H]([C@]3(C)CCC(=O)O)C(=C)C)C)C |

Kanonische SMILES |

CC(C)CCC=C(C)C1CCC2(C1(CC=C3C2CCC(C3(C)CCC(=O)O)C(=C)C)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

KadsuracoccinicacidB can be isolated from the rhizome of Kadsura coccinea using an 80% acetone extract . The extract is then fractionated using ethyl acetate (EtOAc) to isolate the compound . The structures of kadsuracoccinic acids, including KadsuracoccinicacidB, are elucidated by analysis of their 2D-NMR spectroscopic data .

Industrial Production Methods

Currently, there are no well-documented industrial production methods for KadsuracoccinicacidB. The compound is primarily obtained through extraction and isolation from natural sources, specifically the Kadsura coccinea plant .

Analyse Chemischer Reaktionen

Types of Reactions

KadsuracoccinicacidB undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .

Common Reagents and Conditions

Common reagents used in the reactions involving KadsuracoccinicacidB include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions depend on the desired modifications and the target products .

Major Products Formed

The major products formed from the reactions of KadsuracoccinicacidB include various derivatives with enhanced biological activities. These derivatives are often studied for their potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

KadsuracoccinicacidB has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of KadsuracoccinicacidB involves its interaction with various molecular targets and pathways. The compound exerts its effects by modulating specific enzymes and receptors involved in inflammatory and immune responses . Further research is needed to fully elucidate the detailed mechanisms and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Related Compounds

Key Structural Features

Kadsuracoccinic Acid B shares the 3,4-seco-lanostane skeleton with its analogs (A and C) but differs in substituent groups. The 17(20)-ene moiety is a hallmark of this subclass, conferring distinct bioactivity compared to non-seco or lactone-containing triterpenoids . Below is a comparative analysis with structurally and functionally related compounds:

Table 1: Structural and Bioactive Comparison of Kadsuracoccinic Acid B with Analogous Triterpenoids

Functional Differentiation

Unique 17(20)-ene Functional Group

The presence of a 17(20)-ene group in Kadsuracoccinic Acid B and its analogs (A and C) is critical for bioactivity.

Role of Substituents at C-17

- Kadsuracoccinic Acid B : The C-17 side chain likely enhances cytotoxicity by improving membrane permeability or target binding .

- Seco-coccinic Acid A : A hydroxyl group at C-17 contributes to antiproliferative effects, but the lack of a double bond reduces potency compared to Kadsuracoccinic Acid B .

Bioactivity Spectrum

- Antitumor Activity: Kadsuracoccinic Acid B shows selective cytotoxicity, whereas Kadsuracoccinic Acid A targets embryonic cell division in Xenopus models, suggesting divergent mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.